molecular formula C14H9FN2O B6593689 N-(3-cyanophenyl)-2-fluorobenzamide CAS No. 709647-30-3

N-(3-cyanophenyl)-2-fluorobenzamide

Cat. No.: B6593689
CAS No.: 709647-30-3
M. Wt: 240.23 g/mol
InChI Key: FAWNNBNAYWSVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanophenyl)-2-fluorobenzamide: is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of a benzamide group substituted with a benzene ring

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit enzymes likeMitogen-activated protein kinase 14 . This enzyme plays a crucial role in various cellular processes, including inflammation, cell growth, and apoptosis.

Biochemical Pathways

Given its potential target, it may influence pathways involvingMitogen-activated protein kinase 14 . This could have downstream effects on cellular processes such as inflammation, cell growth, and apoptosis.

Result of Action

Based on its potential target, it could influence cellular processes such as inflammation, cell growth, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanophenyl)-2-fluorobenzamide typically involves the reaction of 3-cyanophenylamine with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(3-cyanophenyl)-2-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

N-(3-cyanophenyl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Comparison with Similar Compounds

Uniqueness: N-(3-cyanophenyl)-2-fluorobenzamide is unique due to the presence of both a cyano group and a fluorine atom, which impart distinct chemical and biological properties. The cyano group enhances the compound’s ability to participate in various chemical reactions, while the fluorine atom increases its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(3-Cyanophenyl)-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzamide core with a cyano group at the meta position and a fluorine atom at the ortho position. The molecular formula is C13H10F1N2OC_{13}H_{10}F_{1}N_{2}O, with a molecular weight of approximately 230.23 g/mol. The presence of the fluorine atom enhances lipophilicity, which can influence its interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cells. The mechanism of action appears to involve apoptosis induction through caspase-dependent pathways.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineGI50 (mM)Mechanism of Action
Compound AMCF-71.0Caspase-dependent apoptosis
Compound BHCT-1161.6Cell cycle arrest
This compoundMCF-7/HCT-116TBDTBD

Interaction with Biological Targets

This compound may interact with specific enzymes or receptors, modulating biological pathways relevant to disease processes. Preliminary studies suggest that this compound could bind to certain targets, inhibiting their activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry are recommended for further investigation into its binding affinity and specificity.

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of electron-withdrawing groups like cyano and fluorine enhances the compound's biological activity. Modifications in the benzamide core can lead to variations in potency against different cancer cell lines.

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Addition of FluorineIncreased lipophilicity
Cyano Group PositionEnhanced receptor binding
Aromatic SubstitutionVaries by position

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A study involving a series of thiazole derivatives showed that compounds with similar substituents to this compound exhibited significant growth inhibition in MCF-7 and HCT-116 cells, with some derivatives showing better efficacy than standard chemotherapeutics like cisplatin .
  • Mechanistic Insights : Research has demonstrated that certain analogs induce apoptosis through the activation of caspases, suggesting that this compound may operate through similar pathways .
  • In Vivo Evaluation : Although much of the current research focuses on in vitro studies, future investigations should include in vivo models to assess pharmacokinetics, bioavailability, and therapeutic efficacy in living organisms.

Properties

IUPAC Name

N-(3-cyanophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O/c15-13-7-2-1-6-12(13)14(18)17-11-5-3-4-10(8-11)9-16/h1-8H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWNNBNAYWSVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

709647-30-3
Record name N-(3-cyanophenyl)-2-fluorobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.